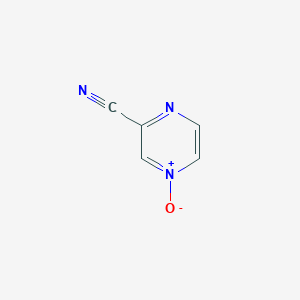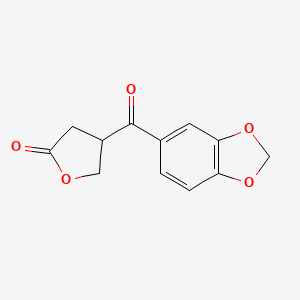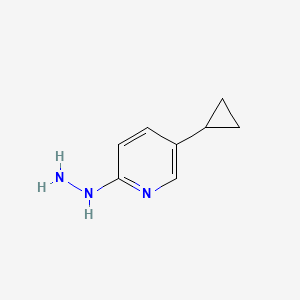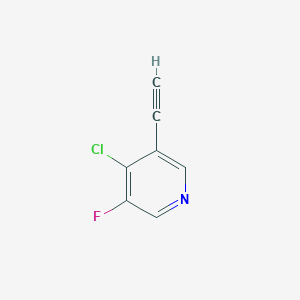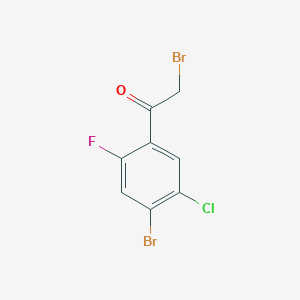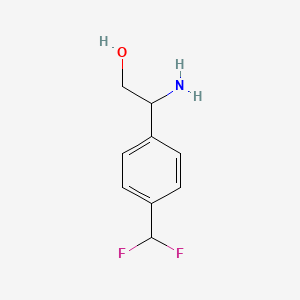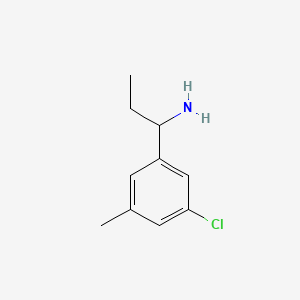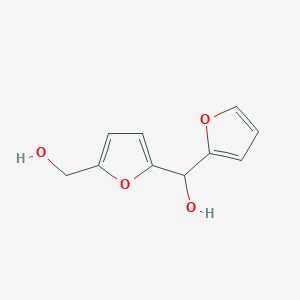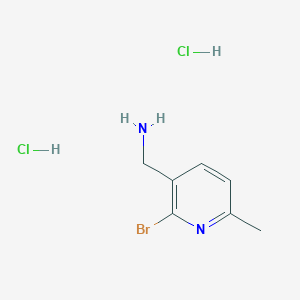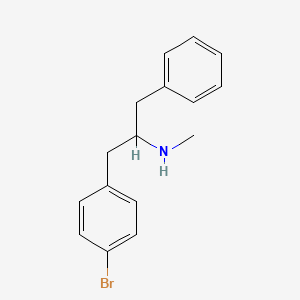
1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity
準備方法
The synthesis of 1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reductive Amination: The brominated intermediate is then subjected to reductive amination with N-methyl-3-phenylpropan-2-amine. This step involves the use of a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反応の分析
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide ions or amines replace the bromine, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
科学的研究の応用
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as its use in developing new drugs for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as a ligand for certain receptors, influencing their signaling pathways and leading to various physiological responses.
類似化合物との比較
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-methyl-3-phenylpropan-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Fluorophenyl)-N-methyl-3-phenylpropan-2-amine: Contains a fluorine atom, which affects its pharmacokinetic properties and potency.
1-(4-Methylphenyl)-N-methyl-3-phenylpropan-2-amine:
The uniqueness of this compound lies in its bromine substitution, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
特性
分子式 |
C16H18BrN |
|---|---|
分子量 |
304.22 g/mol |
IUPAC名 |
1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine |
InChI |
InChI=1S/C16H18BrN/c1-18-16(11-13-5-3-2-4-6-13)12-14-7-9-15(17)10-8-14/h2-10,16,18H,11-12H2,1H3 |
InChIキー |
ZDWKGWGAZUORKI-UHFFFAOYSA-N |
正規SMILES |
CNC(CC1=CC=CC=C1)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


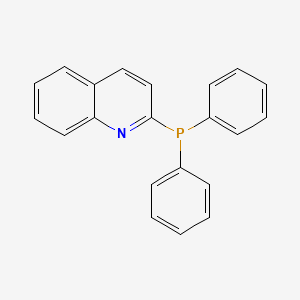
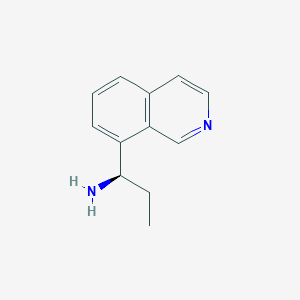
![(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide](/img/structure/B12975548.png)
